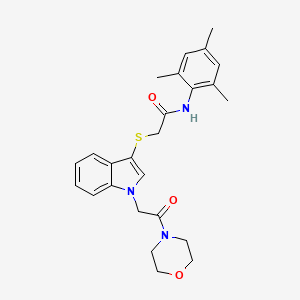

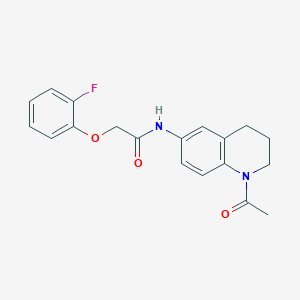

N-mesityl-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-mesityl-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamide, also known as MI-773, is a small molecule inhibitor that targets the MDM2 protein. MDM2 is a negative regulator of the tumor suppressor protein p53, which plays a crucial role in preventing the development of cancer. MI-773 has been shown to have potential as a cancer therapeutic, and its synthesis, mechanism of action, and biochemical and physiological effects have been the subject of scientific research.

Scientific Research Applications

Antifungal Applications

A study identified derivatives similar to N-mesityl-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamide as potent fungicidal agents against Candida and Aspergillus species. Introduction of specific substituents led to improved plasmatic stability while retaining in vitro antifungal activity. These compounds showed promise in treating systemic Candida albicans infection in a murine model, highlighting their potential in antifungal therapeutics (Bardiot et al., 2015).

Antimicrobial Evaluation

Research on 2,5-disubstituted 1,3,4-oxadiazole compounds, which share structural similarities with the chemical of interest, has demonstrated significant antimicrobial activity. The synthesis of these compounds involved a series of reactions starting from aryl/aralkyl organic acids, leading to the production of compounds with potent activity against a selected panel of microbes. This series of compounds exhibited lower toxicity and potential for further biological screening, excluding specific derivatives with higher cytotoxicity (Gul et al., 2017).

Anticonvulsant Effects

N-substituted benzothiazole-2-yl acetamide derivatives, sharing a core structural motif with the compound , were synthesized and evaluated for their anticonvulsant activities. The studies utilized maximal electroshock and subcutaneous pentylenetetrazole seizure models, identifying compounds with significant anticonvulsant effects and minimal neurotoxicity. This research underscores the potential for developing new therapeutic agents for epilepsy and related disorders (Kamiński et al., 2011).

Chemical Synthesis and Characterization

The crystal structures of two acetamides, closely related to the compound of interest, were described, highlighting the significance of structural analysis in understanding the properties and potential applications of such chemicals. These structural insights contribute to the broader understanding of acetamide derivatives' chemical behavior and potential for various applications (Galushchinskiy et al., 2017).

properties

IUPAC Name |

2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O3S/c1-17-12-18(2)25(19(3)13-17)26-23(29)16-32-22-14-28(21-7-5-4-6-20(21)22)15-24(30)27-8-10-31-11-9-27/h4-7,12-14H,8-11,15-16H2,1-3H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTRWZBDHURZJOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-mesityl-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-2,3-dihydrothiazolo[3',2':2,3][1,2,4]triazino[5,6-b]indole](/img/structure/B2669575.png)

![2-[(3-Methoxyphenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone](/img/structure/B2669581.png)

![5-amino-1-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2669582.png)

![N-(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2669587.png)

![2-((9-Phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2669588.png)

![N-(1-cyanocycloheptyl)-2-[3-(1-cyclopropyltetrazol-5-yl)anilino]acetamide](/img/structure/B2669593.png)

![N-[1-(1-adamantyl)-2-hydrazinyl-2-oxoethyl]-4-methoxybenzamide](/img/structure/B2669594.png)

![N-(2-chlorobenzyl)-6-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]thio}pyrimidin-4-amine](/img/structure/B2669596.png)